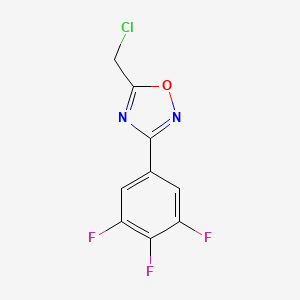

5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2O/c10-3-7-14-9(15-16-7)4-1-5(11)8(13)6(12)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNPLDOMUGQLBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole is a compound of increasing interest due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : C12H10ClF3N2O

- Molecular Weight : 284.69 g/mol

- CAS Number : 1251321-78-4

Biological Activities

The biological activities of 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole are primarily linked to its role as a heterocyclic compound. The oxadiazole ring structure is known for various pharmacological effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with oxadiazole moieties showed varying degrees of antibacterial and antifungal activities against a range of pathogens.

- Example Findings :

Antitubercular Activity

Recent studies have shown that oxadiazole derivatives can act as potent anti-tuberculosis agents. For instance, compounds similar to 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole were tested against Mycobacterium tuberculosis.

- Key Results :

The exact mechanisms through which 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazoles can inhibit key enzymes involved in bacterial metabolism and replication.

- Interaction with Cellular Targets : The trifluoromethyl group may enhance lipophilicity, facilitating better penetration into microbial cells and interaction with intracellular targets.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by Parikh et al. (2020) evaluated various substituted oxadiazoles for their antimicrobial properties. The findings indicated that specific substitutions significantly enhanced the activity against resistant strains of bacteria. -

Antitubercular Activity Assessment :

Villemagne et al. (2020) synthesized new oxadiazole compounds and assessed their efficacy as EthR inhibitors in Mycobacterium tuberculosis. Their lead compound demonstrated substantial activity with an EC50 value of 0.072 μM .

Comparative Table of Biological Activities

| Compound Name | Activity Type | MIC (µg/mL) | Half-Life (h) | Bioavailability |

|---|---|---|---|---|

| 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole | Antitubercular | 0.25 | 1.63 | High |

| Compound 3a | Antimicrobial | 0.045 | N/A | N/A |

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole has shown promise in the development of pharmaceuticals due to its ability to act as a bioisostere for various drug candidates. Its fluorinated phenyl group enhances lipophilicity and metabolic stability.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole showed activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.

Materials Science

The compound is also explored for its utility in materials science. Its unique structure allows for the modification of polymers and the development of advanced materials with specific properties.

Case Study: Polymer Additives

Incorporating 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole into polymer matrices has been studied to improve thermal stability and mechanical strength. Research indicates that these modified polymers exhibit enhanced performance in high-temperature applications.

Agrochemicals

The compound's structural features make it a candidate for agrochemical applications, particularly as a pesticide or herbicide.

Case Study: Pesticidal Activity

Studies have shown that oxadiazole derivatives possess insecticidal properties. The trifluoromethyl group enhances the bioactivity of these compounds against pests. Testing on common agricultural pests demonstrated effective control rates comparable to existing commercial pesticides.

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Materials Science | Polymer Additives | Improved thermal stability and mechanical strength |

| Agrochemicals | Pesticidal Activity | Effective control of agricultural pests |

Comparison with Similar Compounds

Positional Isomerism and Fluorination Patterns

- QA-8433 (3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, CAS 175205-63-7): Differs in the substituent positions (chloromethyl at position 3 vs. 5) and uses a trifluoromethylphenyl group instead of trifluorophenyl.

- ST-3863 (5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, CAS 435303-34-7): Shares the chloromethyl group at position 5 but substitutes the phenyl ring with a trifluoromethyl group at the para position. This structural variation impacts steric and electronic interactions, influencing binding affinity in biological targets .

Non-Fluorinated Analogs

- 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 50737-29-6): Replaces fluorine atoms with a methyl group, eliminating electron-withdrawing effects. This reduces lipophilicity and metabolic stability, making it less suitable for applications requiring strong hydrophobic interactions .

Functional Group Reactivity

Chloromethyl vs. Other Reactive Groups

- QZ-7640 (2-Chloromethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, CAS 50677-29-7): Features a chloromethyl group on a 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole scaffold has distinct electronic properties compared to 1,2,4-oxadiazoles, affecting conjugation and stability. The trimethoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing trifluorophenyl group in the target compound .

- 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 110704-42-2): Substitutes fluorine with bromine, which can act as a leaving group in substitution reactions. However, bromine’s larger atomic radius increases steric hindrance compared to fluorine .

Pharmacological Potential

- Antimicrobial and Anticancer Activity: Compounds like (E)-3-(3,4,5-trimethoxyphenyl)-5-[2-(3-methoxyphenyl)vinyl]-1,2,4-oxadiazole (CAS data in ) demonstrate activity against trypanosomatids and drug-resistant leukemia cells. The target compound’s trifluorophenyl group may enhance similar bioactivity due to increased lipophilicity and membrane permeability .

- Synthetic Utility : The chloromethyl group in the target compound allows microwave-assisted synthesis of disubstituted oxadiazoles (e.g., 3a-j in ), facilitating rapid derivatization for drug discovery .

Material Science

- Fluorinated Ionic Liquid Crystals : Perfluoroheptyl-substituted oxadiazoles () exhibit liquid crystalline behavior. While the target compound lacks a perfluoroalkyl chain, its trifluorophenyl group could still contribute to anisotropic interactions in materials, albeit with lower thermal stability .

Preparation Methods

Mechanistic Overview

- Acid hydrazides react with carboxylic acids or their derivatives to form hydrazide intermediates.

- Cyclodehydration induced by reagents like POCl3 promotes ring closure, eliminating water and forming the 1,2,4-oxadiazole ring.

- The presence of electron-withdrawing groups such as trifluorophenyl enhances the stability and reactivity of intermediates in these transformations.

Specific Preparation of 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole

Starting Materials

- 3,4,5-Trifluorobenzaldehyde or derivatives serve as the aromatic source for the trifluorophenyl moiety.

- Benzamidoximes or related amidoxime derivatives are common precursors for the oxadiazole ring.

- Chloroacetyl chloride is used to introduce the chloromethyl group via acylation.

Synthetic Route

A representative synthesis reported in the literature involves the following steps:

Formation of Benzamidoxime Derivative:

- Reaction of 3,4,5-trifluorobenzaldehyde with hydroxylamine derivatives forms the corresponding amidoxime intermediate.

Cyclization to 1,2,4-Oxadiazole:

- The amidoxime reacts with chloroacetyl chloride under reflux conditions in an inert solvent such as benzene or dimethylformamide (DMF).

- This step promotes cyclodehydration, forming the 1,2,4-oxadiazole ring with a chloromethyl substituent at the 5-position.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amidoxime formation | 3,4,5-Trifluorobenzaldehyde + hydroxylamine | Ethanol | Room temperature | 20–30 min | High | Stirring until completion |

| Cyclization with chloroacetyl chloride | Chloroacetyl chloride, potassium carbonate | DMF or benzene | Reflux | 4 hours | 70–85 | Dropwise addition, inert atmosphere |

| Work-up and purification | Cooling, ice-water quenching, filtration | Ethanol (recrystallization) | Ambient | — | — | Solid product isolated, washed, dried |

Alternative Synthetic Approaches and Variations

- Use of Benzamidoximes with Different Substituents: The method is adaptable to various substituted phenyl groups, including trifluoromethyl and bromobenzyl derivatives, enabling structural diversity.

- Nucleophilic Substitution on Chloromethyl Group: The chloromethyl substituent can undergo further functionalization, such as substitution with cyanide ions (KCN) via an SN2 mechanism, although this may lead to mixtures of products requiring careful control of reaction conditions.

- Cyclocondensation Using Hydrazides and Carboxylic Acids: Some protocols start from hydrazide and carboxylic acid derivatives, employing cyclodehydrating agents like POCl3 to form the oxadiazole ring, which can then be chloromethylated.

Summary Table of Key Synthetic Features

| Feature | Description |

|---|---|

| Core ring formation | Cyclodehydration of amidoxime or hydrazide intermediates using POCl3 or chloroacetyl chloride |

| Chloromethyl introduction | Via reaction with chloroacetyl chloride during cyclization |

| Aromatic substitution | 3,4,5-Trifluorophenyl group introduced from trifluorobenzaldehyde or related precursors |

| Common solvents | DMF, benzene, ethanol |

| Reaction temperature | Room temperature for amidoxime formation; reflux for cyclization |

| Reaction time | 20–30 minutes for amidoxime formation; ~4 hours for cyclization |

| Purification | Recrystallization from ethanol or similar solvents |

| Yield range | Moderate to good (70–85%) |

Research Findings and Considerations

- The chloromethyl group in the 5-position of the oxadiazole ring is reactive and can be substituted under nucleophilic conditions to generate diverse derivatives, expanding the compound's utility in medicinal chemistry.

- The use of trifluorinated aromatic rings enhances the biological activity and metabolic stability of the oxadiazole derivatives, making these synthetic methods valuable for pharmaceutical applications.

- Reaction optimization often focuses on controlling temperature, reagent stoichiometry, and solvent choice to maximize yield and purity while minimizing side reactions.

Q & A

Basic: What are the common synthetic routes for 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole, and what key reaction parameters influence yield and purity?

Answer:

The synthesis typically involves cyclocondensation of a nitrile precursor with hydroxylamine, followed by chloromethylation. Key steps include:

- Cyclocondensation: Reacting 3,4,5-trifluorobenzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux to form the oxadiazole core.

- Chloromethylation: Introducing the chloromethyl group via alkylation using chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of a base (e.g., K₂CO₃).

Critical Parameters:

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C (cyclocondensation) | Higher temps accelerate reaction but may degrade intermediates. |

| Solvent | DMF or DMSO (alkylation) | Polar aprotic solvents enhance nucleophilicity. |

| Catalyst | CuI or KI (alkylation) | Facilitates SN2 displacement on chloromethyl group. |

| Purification | Column chromatography (silica gel, hexane/EtOAc) | Removes unreacted nitrile and byproducts. |

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are critical functional groups identified?

Answer:

- 1H/13C NMR: Confirms the oxadiazole ring (C=N signals at δ 160–170 ppm in 13C NMR) and chloromethyl group (δ 4.5–5.0 ppm in 1H NMR). The trifluorophenyl aromatic protons appear as a singlet (δ 7.2–7.8 ppm) due to symmetry.

- IR Spectroscopy: Peaks at 1650–1680 cm⁻¹ (C=N stretching) and 750–800 cm⁻¹ (C-Cl stretching).

- Mass Spectrometry (HRMS): Molecular ion peak [M+H]+ at m/z 273.02 (calculated for C₁₀H₆ClF₃N₂O).

- TLC Monitoring: Hexane:EtOAc (3:1) as mobile phase; Rf ~0.4 under UV 254 nm.

Advanced: How does the electronic nature of the 3,4,5-trifluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The electron-withdrawing trifluorophenyl group polarizes the oxadiazole ring, increasing electrophilicity at the chloromethyl carbon. This facilitates SN2 reactions with nucleophiles (e.g., amines, thiols). Key observations:

- Hammett Analysis: σpara values for -CF₃ (σ = 0.54) enhance leaving group departure.

- Kinetic Studies: Second-order rate constants (k₂) increase by 2–3× compared to non-fluorinated analogs.

- Steric Effects: The 3,4,5-substitution pattern minimizes steric hindrance, favoring axial attack in SN2 mechanisms.

Advanced: What strategies resolve contradictions between computational predictions and experimental observations in molecular geometry?

Answer: Discrepancies often arise in bond angles (C-N-O) and dihedral angles (trifluorophenyl vs. oxadiazole plane). Resolution methods include:

- X-ray Crystallography: Provides empirical geometry (e.g., oxadiazole ring planarity; C-Cl bond length ≈1.76 Å).

- DFT Optimization: B3LYP/6-311+G(d,p) basis set refines gas-phase predictions.

- Solvent Correction: PCM models adjust for dielectric effects in experimental conditions (e.g., DMSO solvent shifts).

Example: Computational models may overestimate dihedral angles by 5–10° due to crystal packing forces not accounted for in DFT.

Reference:

Advanced: How to design SAR studies to evaluate the biological potential of derivatives?

Answer: Focus on modifying the chloromethyl group and trifluorophenyl substituents. Key parameters:

| Variable | Biological Target | Assay Design |

|---|---|---|

| Chloromethyl → -NH₂ | Enzyme inhibition (e.g., kinases) | Fluorescence polarization assays with ATP analogs. |

| Trifluorophenyl → Pyridyl | Antimicrobial activity | MIC testing against S. aureus and E. coli. |

| Oxadiazole → Thiadiazole | Anticancer activity | MTT assays on HeLa and MCF-7 cell lines. |

Data Interpretation: Correlate logP values (calculated via ChemDraw) with membrane permeability.

Advanced: How to address conflicting data in solvent-dependent stability studies?

Answer: Discrepancies in degradation rates (e.g., hydrolysis in aqueous vs. organic media) require:

- pH Profiling: Stability studies at pH 2–12 (simulate physiological conditions).

- Arrhenius Analysis: Determine activation energy (Ea) for degradation in DMSO vs. PBS.

- LC-MS Identification: Track degradation products (e.g., hydrolysis to carboxylic acid).

Example: In PBS (pH 7.4), t₁/₂ = 24 hrs vs. t₁/₂ > 1 week in DMSO due to reduced nucleophilic attack by water.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.